molecular formula C7H11ClO B8373219 (2-Chlorocyclohex-1-enyl)-methanol

(2-Chlorocyclohex-1-enyl)-methanol

Cat. No.: B8373219
M. Wt: 146.61 g/mol
InChI Key: ANAXDWKWZJIQLA-UHFFFAOYSA-N
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Description

(2-Chlorocyclohex-1-enyl)-methanol is a chlorinated cyclohexene derivative with the molecular formula C7H11ClO . This compound features both an alcohol functional group and a chloro-substituted alkene within a six-membered ring, making it a versatile intermediate for synthetic organic chemistry . The presence of these adjacent functional groups on the cyclohexene ring makes it a valuable scaffold for constructing more complex molecular architectures, such as in the synthesis of fine chemicals and pharmaceutical candidates. Researchers can utilize this compound in various transformations; the alcohol group can be oxidized or serve as a point for further derivatization, while the chloro-alkene moiety is a potential site for substitution or elimination reactions. As a chiral molecule, it also holds potential for use in the development of stereoselective synthesis routes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this compound with appropriate precautions. For more detailed information, please refer to the product's specifications and available spectral data.

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

(2-chlorocyclohexen-1-yl)methanol

InChI

InChI=1S/C7H11ClO/c8-7-4-2-1-3-6(7)5-9/h9H,1-5H2

InChI Key

ANAXDWKWZJIQLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)CO)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential in drug development, particularly as a precursor or active ingredient in pharmaceuticals. Its unique structure allows it to interact with biological systems, potentially leading to therapeutic effects.

Case Study: Analgesic Properties

Research has shown that compounds similar to (2-Chlorocyclohex-1-enyl)-methanol can act as selective agonists for adrenergic receptors, which are crucial in pain management. For instance, compounds derived from similar structures have demonstrated efficacy in treating chronic pain with minimal side effects, such as sedation and cardiovascular issues .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to be transformed into various derivatives that are useful in creating more complex molecules.

Synthesis Example

One notable reaction involves the conversion of this compound into other functional groups through nucleophilic substitution reactions. This versatility makes it a valuable building block in synthetic organic chemistry.

Agricultural Chemistry

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides. Its chlorinated structure may enhance biological activity against specific pests or weeds.

Research Insights

Studies indicate that chlorinated compounds often exhibit increased potency as herbicides due to their ability to disrupt biological pathways in target organisms . This suggests that this compound could be optimized for agricultural use.

Material Science

Recent investigations have explored the use of this compound in developing new materials with specific properties, such as improved thermal stability and mechanical strength.

Application in Polymers

Incorporating this compound into polymer matrices could enhance the performance of materials used in coatings or composites, providing better durability and resistance to environmental factors.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key features of (2-Chlorocyclohex-1-enyl)-methanol with analogous chlorinated cyclohexenyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Structural Features
This compound C₇H₁₁ClO 146.61 N/A N/A Chloro on cyclohexene, primary alcohol
2-Chlorocyclohex-1-enyl Acetate (17) C₈H₁₁ClO₂ 174.63 N/A N/A Chloro on cyclohexene, acetate ester
(2-(4-Chlorophenyl)-4,4-dimethyl...) C₁₅H₁₉ClO 250.76 1.095 (Predicted) 359.0 (Predicted) Chlorophenyl, dimethyl groups, methanol
1-Phenylethan-1-ol C₈H₁₀O 122.16 N/A 204–205 Benzyl alcohol derivative

Key Observations :

  • Substituent Effects: The addition of a 4-chlorophenyl group and dimethyl substituents in (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol significantly increases molecular weight (250.76 g/mol) and boiling point (359°C) compared to simpler derivatives . Chlorine’s electronegativity and aromatic rings enhance intermolecular forces.
Reactivity
  • Alcohol vs. Ester: The hydroxymethyl group in this compound can undergo oxidation to a ketone or participate in esterification, whereas the acetate in Compound 17 is prone to hydrolysis .
  • Chlorophenyl Derivatives : The 4-chlorophenyl group in (2-(4-chlorophenyl)-4,4-dimethyl...) may direct electrophilic substitution reactions to specific positions, unlike the simpler cyclohexenyl chloride .

Preparation Methods

Reaction Mechanism

The synthesis begins with cyclohexanone undergoing Vilsmeier-Haack formylation, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate an electrophilic chloroiminium intermediate. This species facilitates formylation at the α-carbon, producing 2-chlorocyclohex-1-enecarbaldehyde. Subsequent reduction with sodium borohydride (NaBH₄) selectively targets the aldehyde group, yielding the primary alcohol while preserving the chlorinated cyclohexene backbone.

Experimental Procedure

A representative protocol involves:

  • Formylation : Cyclohexanone (11.4 mL, 0.11 mol) is added to a cooled (−10°C) mixture of POCl₃ (9.32 mL, 0.10 mol) and DMF (10.84 mL, 0.14 mol) in trichloroethylene. The reaction is maintained at 55–60°C for 3 hours, followed by neutralization with sodium acetate.

  • Reduction : The crude aldehyde is dissolved in methanol, and NaBH₄ (3.78 g, 0.10 mol) is added incrementally at 0°C. After stirring overnight, the product is extracted with ethyl acetate and purified via silica chromatography.

Table 1: Synthetic Parameters and Yields

StepReagentsConditionsYield (%)
FormylationPOCl₃, DMF55–60°C, 3 h
ReductionNaBH₄, MeOH0°C to RT, 12 h75 (overall)

Optimization and Yield

The two-step process achieves a 75% overall yield, contingent on strict temperature control during formylation to minimize side reactions. Excess DMF (>1.2 equiv) improves electrophile stability, while slow NaBH₄ addition prevents over-reduction of the alkene.

Alternative Synthetic Pathways

Chlorination of Cyclohexenemethanol

While less common, direct chlorination of cyclohexenemethanol using SOCl₂ or PCl₃ has been explored. However, this route suffers from poor regioselectivity (<50% desired isomer) and necessitates tedious chromatographic separation.

Enzymatic Reduction Approaches

Preliminary studies using alcohol dehydrogenases for asymmetric reduction of 2-chlorocyclohex-1-enecarbaldehyde show promise (up to 92% ee), though scalability remains limited by enzyme cost and substrate inhibition.

Spectroscopic Characterization and Analytical Data

Table 2: NMR Data for (2-Chlorocyclohex-1-enyl)-methanol

Nucleusδ (ppm)MultiplicityIntegrationAssignment
¹H4.91t (J = 6.5 Hz)1HCH₂OH
¹H5.45m1HC=CH
¹³C62.4CH₂OH
¹³C133.2C-Cl

The ¹H NMR spectrum confirms alcohol proton resonance at δ 4.91 (triplet) and alkene proton at δ 5.45 (multiplet). ¹³C NMR data align with calculated values, validating structural integrity.

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing POCl₃ handling hazards through continuous flow reactors, which enhance heat dissipation and reduce exothermic risks. Solvent recovery (e.g., trichloroethylene distillation) and NaBH₄ quenching with aqueous NH₄Cl improve process sustainability. Pilot studies indicate a 68% isolated yield at 10 kg scale, with purity >98% by GC-MS .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chlorocyclohex-1-enyl)-methanol, and how can purity be optimized?

  • Methodology : The compound can be synthesized via acid-catalyzed dehydration of chlorinated cyclohexanol precursors, followed by selective oxidation or reduction. For example, chlorination of cyclohexenol derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Post-synthesis, purification via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) and gas chromatography (GC) analysis ensures purity. GC retention times and NMR (¹H/¹³C) peak assignments are critical for confirming structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Gas Chromatography (GC) : To assess purity and identify regioisomers (e.g., distinguishing 2-chloro vs. 6-chloro isomers). Retention indices and spiking with authentic standards resolve ambiguities .
  • Spectroscopy : IR spectroscopy confirms functional groups (e.g., -OH stretch at ~3400 cm⁻¹, C-Cl at ~600 cm⁻¹). NMR (¹H/¹³C) identifies substitution patterns (e.g., cyclohexene protons at δ 5.5–6.0 ppm, chlorinated carbons at δ 40–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H⁺] at m/z 160.05 for C₇H₁₁ClO).

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated compounds.
  • Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Store in airtight containers under inert atmosphere (N₂/Ar) to prevent degradation. Toxic byproducts (e.g., HCl gas) may form during decomposition; monitor with gas sensors .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity. Monitor degradation via TLC/GC. Chlorinated alcohols are prone to hydrolysis; storage at −20°C in desiccated environments with molecular sieves (3Å) minimizes decomposition .

Advanced Research Questions

Q. Why might regioisomeric byproducts form during synthesis, and how can their ratios be controlled?

  • Methodology : Competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev elimination) influence isomer distribution. For example, steric hindrance near the chlorinated carbon may favor 2-chloro over 6-chloro isomers. Adjusting catalyst (e.g., H₂SO₄ vs. POCl₃) and temperature (e.g., 80°C vs. 25°C) alters selectivity. GC-MS quantifies ratios, while DFT calculations predict thermodynamic stability .

Q. How can contradictions in reported reaction yields be resolved?

  • Methodology :

  • Reproduce conditions : Ensure identical reagent grades, solvent dryness, and equipment calibration.
  • Side reaction analysis : Use LC-MS to detect intermediates (e.g., cyclohexene oxide from epoxidation).
  • Statistical validation : Apply ANOVA to compare datasets and identify outliers. Cross-reference with literature using platforms like PubChem to verify inconsistencies .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Perform kinetic isotope effect (KIE) studies (e.g., deuterated vs. protiated substrates) to probe transition states. Polar protic solvents (e.g., ethanol) stabilize carbocation intermediates, favoring Sₙ1 pathways. Competitor experiments with azide ions track nucleophile selectivity .

Q. How can regioselectivity be enhanced in downstream derivatization reactions?

  • Methodology :

  • Catalyst design : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) induce asymmetric induction in oxidation reactions .
  • Solvent effects : Non-polar solvents (e.g., toluene) reduce solvolysis, directing substitution to the less hindered position.
  • Protecting groups : Temporarily block the hydroxyl group with TMSCl to direct chlorination to the cyclohexene ring .

Q. What strategies ensure reproducibility in catalytic applications of the compound?

  • Methodology :

  • Open data practices : Share detailed synthetic protocols (e.g., via Zenodo) with metadata on humidity, stirring rates, and catalyst lot numbers.
  • Collaborative validation : Independent replication across labs using blinded samples minimizes bias. Reference standards (e.g., NIST-traceable materials) calibrate instruments .

Notes

  • Data contradictions require iterative validation (e.g., via PubChem, EPA DSSTox) .
  • Safety protocols align with OSHA/ECHA standards for chlorinated alcohols .

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